O-(4-(Benzyloxy)phenyl)hydroxylamine
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Overview
Description
O-(4-(Benzyloxy)phenyl)hydroxylamine is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(Benzyloxy)phenyl)hydroxylamine typically involves the reaction of 4-benzyloxyphenylhydrazine with appropriate reagents. One common method includes the reduction of 4-benzyloxyphenylhydrazine hydrochloride using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: O-(4-(Benzyloxy)phenyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-(Benzyloxy)phenyl)hydroxylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which O-(4-(Benzyloxy)phenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar structure but lacks the phenyl ring substitution.
N-Phenylhydroxylamine: Contains a phenyl ring but lacks the benzyloxy group.
O-Allylhydroxylamine: Contains an allyl group instead of a benzyloxy group.
Uniqueness: O-(4-(Benzyloxy)phenyl)hydroxylamine is unique due to the presence of both the benzyloxy and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses .
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
O-(4-phenylmethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c14-16-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 |
InChI Key |
VSGRYZKICPTRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)ON |
Origin of Product |
United States |
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